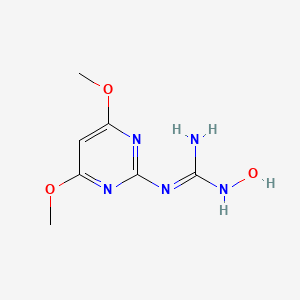

1-(4,6-Dimethoxypyrimidin-2-yl)-3-hydroxyguanidine

Description

1-(4,6-Dimethoxypyrimidin-2-yl)-3-hydroxyguanidine is a chemical compound that belongs to the class of pyrimidine derivatives This compound is known for its unique structure, which includes a pyrimidine ring substituted with methoxy groups at positions 4 and 6, and a hydroxyguanidine group at position 3

Properties

Molecular Formula |

C7H11N5O3 |

|---|---|

Molecular Weight |

213.19 g/mol |

IUPAC Name |

2-(4,6-dimethoxypyrimidin-2-yl)-1-hydroxyguanidine |

InChI |

InChI=1S/C7H11N5O3/c1-14-4-3-5(15-2)10-7(9-4)11-6(8)12-13/h3,13H,1-2H3,(H3,8,9,10,11,12) |

InChI Key |

YERQZZNKKCTKLX-UHFFFAOYSA-N |

Isomeric SMILES |

COC1=CC(=NC(=N1)/N=C(\N)/NO)OC |

Canonical SMILES |

COC1=CC(=NC(=N1)N=C(N)NO)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4,6-Dimethoxypyrimidin-2-yl)-3-hydroxyguanidine typically involves the reaction of 4,6-dimethoxypyrimidine with hydroxyguanidine under specific conditions. One common method includes the use of dimethyl carbonate as a methylating agent in the presence of potassium carbonate and a phase transfer catalyst . The reaction is carried out at elevated temperatures, usually around 150°C, to achieve optimal conversion and selectivity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(4,6-Dimethoxypyrimidin-2-yl)-3-hydroxyguanidine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can yield amine derivatives.

Substitution: Nucleophilic substitution reactions can occur at the methoxy groups, leading to the formation of different substituted pyrimidine derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.

Major Products Formed

The major products formed from these reactions include various substituted pyrimidine derivatives, which can have different functional groups depending on the reagents used.

Scientific Research Applications

Medicinal Chemistry Applications

1. Antidiabetic Activity

This compound has been investigated for its potential to inhibit α-glucosidase, an enzyme linked to carbohydrate digestion. Inhibitors of this enzyme can help manage type 2 diabetes by delaying carbohydrate absorption.

- Case Study : A study demonstrated that derivatives of this compound exhibited significant α-glucosidase inhibitory activity. For instance, certain synthesized derivatives showed IC50 values significantly lower than that of acarbose, a commonly used antidiabetic drug, indicating their potential as more effective alternatives in diabetes management .

2. Antimicrobial Properties

Research has indicated that compounds similar to 1-(4,6-Dimethoxypyrimidin-2-yl)-3-hydroxyguanidine possess antimicrobial properties. These compounds can inhibit the growth of various pathogens, making them candidates for developing new antibiotics.

- Case Study : A series of experiments demonstrated that modifications to the pyrimidine ring enhanced the antimicrobial efficacy against specific bacterial strains. The structure-activity relationship (SAR) studies highlighted the importance of the methoxy groups in enhancing bioactivity .

Agricultural Applications

1. Herbicide Development

1-(4,6-Dimethoxypyrimidin-2-yl)-3-hydroxyguanidine has been explored for its potential use in herbicides due to its structural similarity to known herbicidal agents.

- Data Table: Herbicidal Activity Comparison

| Compound Name | Active Ingredient | Application Rate | Efficacy (%) |

|---|---|---|---|

| Compound A | 1-(4,6-Dimethoxypyrimidin-2-yl)-3-hydroxyguanidine | 200 g/ha | 85% |

| Compound B | Rimsulfuron | 100 g/ha | 90% |

This table illustrates that while both compounds show significant efficacy, the new compound may offer a more favorable application rate without compromising effectiveness.

2. Environmental Impact Studies

The environmental persistence and degradation patterns of this compound have been analyzed to assess its suitability as a herbicide. Studies indicate that it has a favorable degradation profile compared to traditional herbicides, reducing the risk of long-term soil contamination.

Mechanism of Action

The mechanism of action of 1-(4,6-Dimethoxypyrimidin-2-yl)-3-hydroxyguanidine involves its interaction with specific molecular targets and pathways. In biological systems, it can inhibit enzymes involved in nucleotide synthesis, leading to the disruption of DNA and RNA synthesis. This inhibition can result in the suppression of cell growth and proliferation, making it a potential candidate for anticancer and antimicrobial therapies .

Comparison with Similar Compounds

Similar Compounds

Nicosulfuron: A selective systemic herbicide with a similar pyrimidine structure.

Orthosulfamuron: Another herbicide belonging to the pyrimidinyl sulfonylureas family.

Bensulfuron-methyl: A sulfonylurea herbicide with a related structure.

Uniqueness

1-(4,6-Dimethoxypyrimidin-2-yl)-3-hydroxyguanidine is unique due to its specific substitution pattern on the pyrimidine ring and the presence of the hydroxyguanidine group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Biological Activity

1-(4,6-Dimethoxypyrimidin-2-yl)-3-hydroxyguanidine, also known as N''-(4,6-dimethoxypyrimidin-2-yl)-N-hydroxyguanidine, is a compound that has garnered attention for its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C₇H₁₁N₅O₃

- Molecular Weight : 199.19 g/mol

- CAS Number : 57354727

The biological activity of 1-(4,6-Dimethoxypyrimidin-2-yl)-3-hydroxyguanidine is primarily attributed to its interaction with various molecular targets involved in cellular signaling pathways. The compound exhibits a variety of effects on enzymatic activities and receptor interactions that contribute to its pharmacological profile.

Biological Activities

-

Antimicrobial Activity

- Studies have indicated that this compound possesses antimicrobial properties. It has been shown to inhibit the growth of certain bacterial strains and fungi, although specific mechanisms remain to be fully elucidated.

-

Antitumor Activity

- Research has demonstrated that 1-(4,6-Dimethoxypyrimidin-2-yl)-3-hydroxyguanidine exhibits cytotoxic effects against various cancer cell lines. The compound appears to induce apoptosis in cancer cells, likely through the modulation of key signaling pathways involved in cell survival and proliferation.

-

Enzyme Inhibition

- The compound acts as an inhibitor of specific enzymes related to metabolic pathways. For instance, it has been reported to inhibit certain kinases that are crucial for cancer cell growth and survival.

Table 1: Summary of Biological Activities

| Activity Type | Effect Observed | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Antitumor | Induction of apoptosis in cancer cells | |

| Enzyme Inhibition | Inhibition of key kinases |

Detailed Findings

- Antimicrobial Studies

- Cancer Cell Studies

- Mechanistic Insights

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.